molecular formula C20H21Cl2N7O B2609830 N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049364-36-4

N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2609830
CAS No.: 1049364-36-4
M. Wt: 446.34
InChI Key: HFZMYLDCSQVMNV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21Cl2N7O and its molecular weight is 446.34. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

The study of molecular interactions of related compounds with the CB1 cannabinoid receptor highlights the antagonist's binding interactions and proposes mechanisms conferring activity based on conformations and electrostatic character. For example, research by Shim et al. (2002) discusses the molecular interaction of a structurally similar antagonist with the CB1 receptor, emphasizing the importance of the N1 aromatic ring moiety in binding interactions and proposing that certain conformers' spatial orientation and electrostatic character are key to their activity (Shim et al., 2002).

Synthesis and Characterization

Numerous studies focus on the synthesis and evaluation of derivatives for potential applications, such as antimicrobial activities. Patil et al. (2021) synthesized a series of new piperazine derivatives and evaluated their antimicrobial activity, providing insights into the development of potent antimicrobials (Patil et al., 2021). Furthermore, Lv et al. (2013) focused on synthesizing novel pyrazole carboxamide derivatives containing piperazine moiety, which were characterized by spectroscopy and X-ray crystal analysis, demonstrating the methodology for creating structurally related compounds with potential biological applications (Lv et al., 2013).

Biological and Pharmacological Research

Research extends into evaluating the biological and pharmacological activities of related compounds. Studies on heterocyclic carboxamides as potential antipsychotic agents (Norman et al., 1996) and the synthesis and evaluation of triazole derivatives for antimicrobial activities (Bektaş et al., 2007) contribute to understanding the broader applications of structurally similar compounds in medical science (Norman et al., 1996); (Bektaş et al., 2007).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N7O/c1-14-2-5-16(6-3-14)29-19(24-25-26-29)13-27-8-10-28(11-9-27)20(30)23-15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZMYLDCSQVMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.